Esuberaprost Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esuberaprost Sodium is a small molecule drug that acts as a prostacyclin analog. It is an active enantiomer of beraprost and specifically binds to prostacyclin receptors (PGI2 receptors) in smooth muscle cells and platelets. This binding results in the widening of blood vessels, prevention of blood clot formation, and reduction of blood pressure in the lungs. This compound is primarily used to treat pulmonary arterial hypertension and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esuberaprost Sodium involves several steps, starting from the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions.
Functional Group Introduction: Hydroxyl and carboxyl groups are introduced through selective oxidation and reduction reactions.
Final Assembly: The final product is obtained by combining the core structure with sodium ions to form the sodium salt
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the cyclization and functional group introduction steps.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure compliance with pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions
Esuberaprost Sodium undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups through selective oxidation.
Reduction: Reduction of intermediate compounds to introduce functional groups.
Substitution: Substitution reactions to introduce specific functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions include intermediate compounds with hydroxyl and carboxyl groups, which are further processed to obtain the final this compound product .
Scientific Research Applications
Esuberaprost Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prostacyclin analogs and their interactions with receptors.
Biology: Investigated for its effects on smooth muscle cells and platelets.
Medicine: Used in clinical trials to evaluate its efficacy in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Employed in the development of new therapeutic agents targeting prostacyclin receptors .
Mechanism of Action
Esuberaprost Sodium exerts its effects by specifically binding to prostacyclin receptors (PGI2 receptors) on the surface of endothelial cells and smooth muscle cells. This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to the relaxation of smooth muscle cells, dilation of blood vessels, and inhibition of platelet aggregation. The overall effect is improved blood flow and reduced vascular resistance .
Comparison with Similar Compounds
Similar Compounds
Beraprost: A racemic mixture containing four stereoisomers, including Esuberaprost.
Treprostinil: Another prostacyclin analog used to treat pulmonary arterial hypertension.
Iloprost: A synthetic analog of prostacyclin with similar therapeutic effects .
Uniqueness
Esuberaprost Sodium is unique due to its higher potency and selectivity for prostacyclin receptors compared to other prostacyclin analogs. It has been shown to have a greater effect on relaxing smooth muscle cells and inhibiting platelet aggregation, making it a more effective treatment option for pulmonary arterial hypertension .
Properties
CAS No. |
152695-53-9 |
---|---|
Molecular Formula |
C24H29NaO5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
sodium;4-[(1R,2R,3aS,8bS)-2-hydroxy-1-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate |
InChI |
InChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15-,17-,19+,20+,21-,23-;/m0./s1 |
InChI Key |
YTCZZXIRLARSET-ZTWNIFTGSA-M |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.